molecular formula C12H15N3S B5681024 3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5681024
M. Wt: 233.33 g/mol
InChI Key: RTFJSUMCGCABKG-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are significant in the field of medicinal and industrial chemistry due to their broad spectrum of biological activities and their utility in various chemical reactions. The compound "3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole" likely shares common synthesis pathways, structural motifs, and chemical properties with its analogs, making these studies relevant for understanding its characteristics.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the condensation of thiosemicarbazides with aldehydes or ketones in the presence of acid or base catalysts. For example, the synthesis of similar compounds has been demonstrated through reactions involving amino triazole precursors and various electrophilic reagents, indicating that a similar approach could be utilized for the compound (Wang et al., 2008).

Future Directions

The future directions for research on “3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole” could include further studies on its synthesis, properties, and potential applications. This could involve in-depth studies on its mechanism of action, potential uses in medicine or other fields, and safety profile .

properties

IUPAC Name

5-ethyl-3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-3-11-13-12(15-14-11)16-8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFJSUMCGCABKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole

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